2-Methoxy-5-phenylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methoxy-5-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-11(13(15)16)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGJCEWLVWUIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673504 | |
| Record name | 2-Methoxy-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214389-83-9 | |
| Record name | 2-Methoxy-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methoxy-5-phenylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with phenylboronic acid in the presence of a palladium catalyst to form 2-methoxy-5-phenylpyridine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-Methoxy-5-phenylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridinecarboxylic acids exhibit significant anticancer properties. A study highlighted the synthesis of pyrazolo[3,4-b]quinolinones using 2-Methoxy-5-phenylpyridine-3-carboxylic acid as a catalyst. These compounds demonstrated efficacy as GSK3 inhibitors and exhibited antiproliferative activity against various cancer cell lines .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyridine derivatives. Compounds similar to this compound have been investigated for their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Catalysis
Multicomponent Reactions (MCRs)
The compound has been effectively utilized as a catalyst in multicomponent reactions, particularly in the synthesis of heterocyclic compounds. Research demonstrated that this compound can facilitate rapid reactions with high yields, showcasing its potential as a green catalyst .
| Reaction Type | Catalyst Used | Yield (%) | Time (min) |
|---|---|---|---|
| Pyrazolo[3,4-b]quinolinones | This compound | 98 | 5 |
| N-Arylation of hydrazides | This compound + Cu(I) | High | Variable |
Material Science
Synthesis of Functional Materials
The compound's unique structure allows it to be used in the synthesis of functional materials, including coordination polymers and fluorescent materials. Recent studies have reported the synthesis of coordination polymers involving this compound that exhibit magnetic and luminescent properties . These materials have potential applications in sensors and electronic devices.
Environmental Applications
Green Chemistry Initiatives
The use of this compound aligns with green chemistry principles due to its effectiveness as a catalyst without the need for metal salts or complexes. This characteristic reduces environmental impact while maintaining high catalytic efficiency .
Case Study 1: Synthesis of Pyrazolo[3,4-b]quinolinones
A study conducted by researchers at the Royal Society of Chemistry demonstrated that using this compound as a catalyst significantly enhanced the reaction rate and yield in synthesizing pyrazolo[3,4-b]quinolinones. The optimal conditions were found to be at 60°C with a yield exceeding 98% within five minutes .
Case Study 2: Coordination Polymers
In another study focusing on material science, researchers synthesized coordination polymers using this compound. These polymers displayed unique magnetic properties and were characterized using X-ray diffraction techniques .
Mechanism of Action
The mechanism of action of 2-Methoxy-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table compares key structural analogs, emphasizing substituent variations and their implications:
*Calculated based on molecular formula.
Biological Activity
2-Methoxy-5-phenylpyridine-3-carboxylic acid (also known as 2-methoxy-5-phenylnicotinic acid) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 229.23 g/mol
- Functional Groups : Methoxy group, phenyl group, carboxylic acid
The structure of this compound plays a crucial role in its biological activity due to the presence of these functional groups, which influence its interaction with biological targets.
Synthesis Methods
Various methods have been developed for synthesizing this compound, including:
- Condensation Reactions : Involving ethoxycarbonyl methoxyphenylacetate and nicotinamide, followed by hydrolysis.
- Refluxing Techniques : Utilizing different solvents and reagents to enhance yield and purity.
These synthetic approaches allow flexibility in obtaining the compound and its derivatives for further studies.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. Its structural similarity to other anti-inflammatory agents suggests it may modulate pathways involved in inflammation, although specific mechanisms are still under investigation.
2. Anticancer Properties
Studies have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver), DU145 (prostate), MBA-MB-231 (breast).
- IC Values : Some derivatives showed IC values less than 5 µM, indicating potent antiproliferative effects .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5d | HepG2 | 1.53 |
| 5h | DU145 | 1.38 |
| 5i | MBA-MB-231 | 1.38 |
3. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Preliminary findings suggest that this compound may interact with nAChRs, which are crucial for neurotransmission in the central nervous system. The nature of this interaction could have implications for neuropharmacology.
Case Studies
Several studies have focused on the biological activity of related compounds, shedding light on potential applications:
- A study highlighted the cytotoxic effects of various pyridine derivatives, including those structurally similar to this compound, against multiple cancer cell lines .
- Another investigation into the anti-inflammatory properties of related compounds indicated a potential mechanism involving the modulation of inflammatory cytokines .
Q & A
Q. Advanced Research Focus
- Thermogravimetric analysis (TGA) : Quantifies dehydration or decomposition events under controlled heating .
- Powder X-ray diffraction (PXRD) : Identifies polymorphic forms; storage at 2–8°C is recommended to prevent phase transitions .
- Dynamic vapor sorption (DVS) : Assesses hygroscopicity, critical for formulation stability in drug development .
How can researchers mitigate low yields in large-scale synthesis of this compound?
Q. Advanced Research Focus
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-oxidation) compared to batch methods .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in decarboxylation or coupling steps .
- In-line analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically to maximize yield .
What role does this compound play in enzyme inhibition studies?
Basic Research Focus
The compound’s carboxylic acid moiety facilitates interactions with enzymatic active sites:
- Kinetic assays : Measure IC₅₀ values via spectrophotometric methods (e.g., NADH depletion in dehydrogenase assays) .
- Crystallography : Co-crystallization with target enzymes (e.g., kinases) reveals binding modes and guides analog design .
How do solvent polarity and pH affect the solubility and reactivity of this compound?
Q. Advanced Research Focus
- pH-dependent solubility : The carboxylic acid group confers poor solubility in neutral/basic conditions (logP ~1.5), requiring DMSO or methanol for dissolution .
- Reactivity in protic solvents : Methanol promotes esterification side reactions, while aprotic solvents (e.g., THF) favor nucleophilic substitutions .
What computational tools predict the environmental fate and toxicity of this compound?
Q. Advanced Research Focus
- QSAR models : Predict biodegradability and ecotoxicity using software like EPI Suite .
- Molecular docking : Simulate interactions with ecological receptors (e.g., soil microbiota proteins) to assess bioaccumulation risks .
How can researchers validate the absence of genotoxic impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
